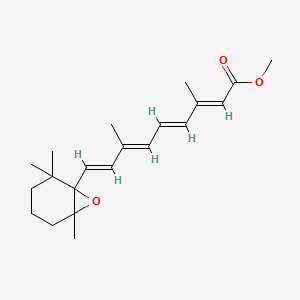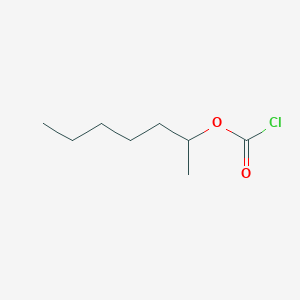![molecular formula C₁₂H₁₀N₂O₂ B1144602 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b']dipyridine CAS No. 59023-16-4](/img/new.no-structure.jpg)
2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b']dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-[1,4]dioxino[2,3-b5,6-b’]dipyridine: is a heterocyclic compound that features a unique structure with two pyridine rings fused to a dioxin moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,7-dimethylpyridine with a dioxin precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry: 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the nature of the interactions.
相似化合物的比较
- 1,4-Dioxino[2,3-b:5,6-b’]dipyridine
- 2,3,7,8-Tetrachloro-p-dioxin
Comparison: 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine is unique due to the presence of methyl groups at the 2 and 7 positions, which can influence its reactivity and interactions. Compared to 1,4-Dioxino[2,3-b:5,6-b’]dipyridine, the methyl groups provide steric hindrance and electronic effects that can alter the compound’s chemical behavior. In contrast to 2,3,7,8-Tetrachloro-p-dioxin, which is known for its toxicity, 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine is less toxic and more suitable for use in various applications.
属性
CAS 编号 |
59023-16-4 |
|---|---|
分子式 |
C₁₂H₁₀N₂O₂ |
分子量 |
214.22 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






